

Physical properties of 2-Amino-4-methoxy-6-methylpyrimidine (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-4-methoxy-6-methylpyrimidine
Cat. No.:	B1269087

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Amino-4-methoxy-6-methylpyrimidine**

Introduction

2-Amino-4-methoxy-6-methylpyrimidine is a pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As with any compound intended for pharmaceutical or research applications, a thorough understanding of its fundamental physical properties is a critical prerequisite for its successful application. Properties such as melting point and solubility are not merely data points; they are foundational pillars that dictate a compound's purity, influence its bioavailability, and guide its formulation and process development.[3][4][5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known physical characteristics of **2-Amino-4-methoxy-6-methylpyrimidine**. It details established methodologies for the experimental determination of these properties, explaining the scientific rationale behind each step to ensure both accuracy and reproducibility.

Core Physical Properties

The physical properties of a compound provide the first line of assessment for its identity and purity. For crystalline solids, the melting point is a sharp, characteristic indicator, while solubility

dictates how the compound will behave in various biological and chemical systems.

Data Summary

The known physical properties of **2-Amino-4-methoxy-6-methylpyrimidine** are summarized below. This data is essential for initial experimental design and for establishing baseline parameters for quality control.

Physical Property	Value	Source(s)
Melting Point	156-158 °C	[1] [2] [7]
Solubility	Methanol: Soluble at 1% concentration. The resulting solution is described as clear to very slightly hazy and colorless to yellow.	[1] [2]
	Water: A purification method involves recrystallization from water, which implies that it has some solubility in hot water and is less soluble in cold water.	[1] [2]

The Scientific Imperative: Why Melting Point and Solubility Matter

In the realm of drug development, these two physical properties are paramount.

- Melting Point as an Indicator of Purity: A pure crystalline substance exhibits a sharp, well-defined melting point, typically within a narrow range of 1-2°C.[\[8\]](#) The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[\[8\]](#)[\[9\]](#) Therefore, an accurate melting point determination is a rapid and cost-effective method to gauge the purity of a synthesized batch of **2-Amino-4-methoxy-6-methylpyrimidine**.[\[9\]](#)

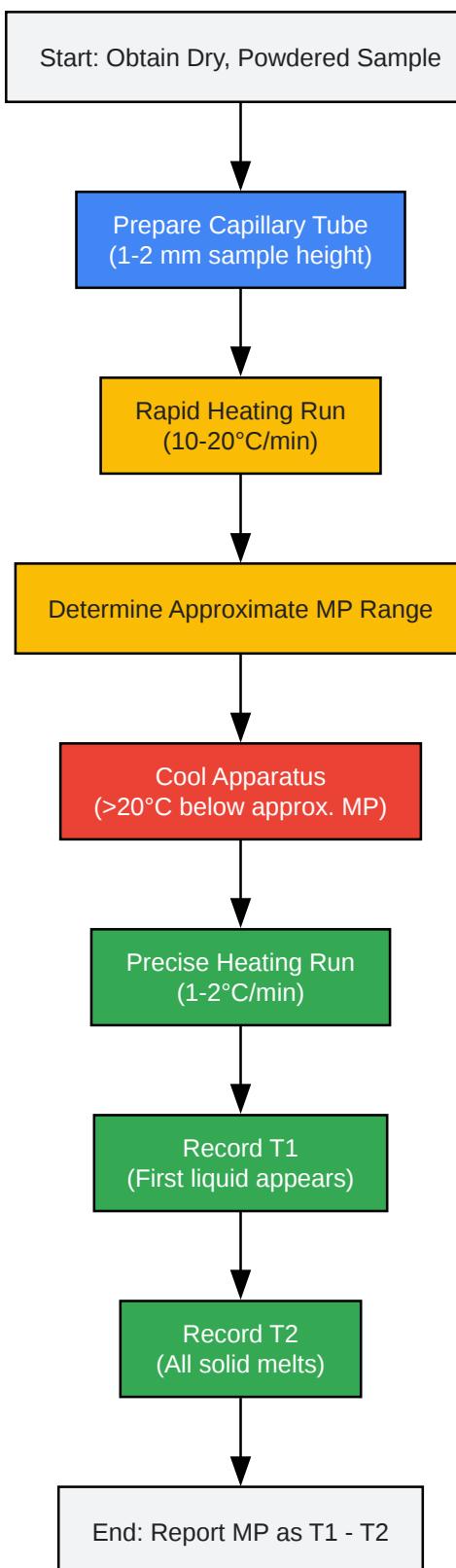
- Solubility and Bioavailability: For a drug to be effective, particularly when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[4][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[5][10] Understanding the solubility of **2-Amino-4-methoxy-6-methylpyrimidine** in various solvents—from polar protic (like water) to polar aprotic and non-polar systems—is crucial for designing appropriate formulations and predicting its behavior in biological systems.[5][11]

Experimental Protocols for Property Determination

The following sections provide detailed, field-proven methodologies for the accurate determination of the melting point and solubility of **2-Amino-4-methoxy-6-methylpyrimidine**.

Melting Point Determination: The Capillary Method

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable technique in chemical research.


Causality Behind the Method: The principle relies on controlled heating of a finely powdered sample while observing the precise temperature range over which the solid-to-liquid phase transition occurs.[9] A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

Step-by-Step Methodology:

- Sample Preparation:
 - Ensure the sample of **2-Amino-4-methoxy-6-methylpyrimidine** is completely dry and in the form of a fine powder to ensure uniform heat transfer.[9] If necessary, gently crush any coarse crystals using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample.
 - Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. The packed sample height should be no more than 1-2 mm for optimal results.[8][12]
- Initial (Rapid) Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.

- Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[\[13\]](#) This initial run prevents spending excessive time on precise measurements far from the actual melting point.
- Precise Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
 - Insert a new capillary tube with a fresh sample.
 - Set the heating rate to a much slower pace (e.g., 1-2°C per minute) once the temperature is within 10-15°C of the expected melting point.[\[12\]](#)
 - Record the temperature at which the first drop of liquid appears (T1).
 - Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).
 - The melting point is reported as the range T1 - T2.

Self-Validating System: A narrow melting point range ($\leq 2^{\circ}\text{C}$) is a strong indicator of high purity. [\[8\]](#) If the observed melting point is depressed and the range is broad, the sample likely contains impurities and may require further purification, such as recrystallization.

[Click to download full resolution via product page](#)

Caption: Workflow for Experimental Melting Point Determination.

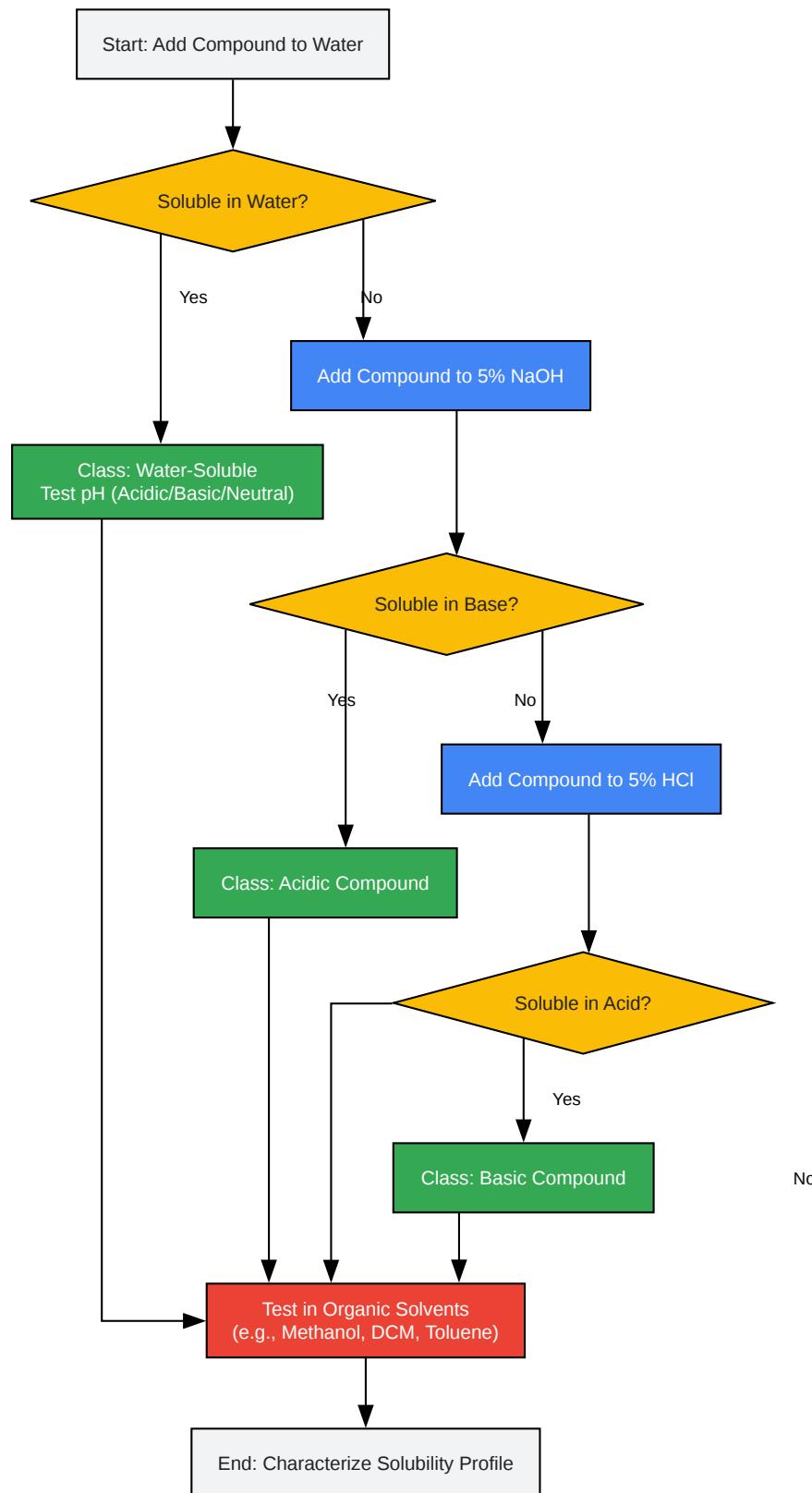
Solubility Determination: A Systematic Approach

This protocol outlines a qualitative and semi-quantitative method to characterize the solubility of **2-Amino-4-methoxy-6-methylpyrimidine** in various solvents, which is crucial for understanding its chemical behavior.

Causality Behind the Method: The principle "like dissolves like" governs solubility.^[14] The polarity of the compound, determined by its functional groups and carbon skeleton, dictates its solubility in solvents of varying polarities. The presence of acidic or basic functional groups allows for solubility in aqueous bases or acids, respectively, due to the formation of water-soluble salts.^[15]

Step-by-Step Methodology:

- **Initial Test in Water:**
 - Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.
 - Add a measured volume of deionized water (e.g., 1 mL) in portions, agitating vigorously after each addition.^[16]
 - Observe if the solid dissolves completely. If it does, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.^{[15][17]}
- **Tests in Aqueous Acid and Base (if insoluble in water):**
 - 5% NaOH Solution: In a new test tube, test the compound's solubility in a 5% aqueous sodium hydroxide solution. Solubility indicates the presence of an acidic functional group.
 - 5% HCl Solution: If insoluble in water and NaOH, test the compound's solubility in a 5% aqueous hydrochloric acid solution.^{[16][17]} Given that **2-Amino-4-methoxy-6-methylpyrimidine** has an amino group (a basic functional group), it is expected to dissolve in dilute acid.
- **Tests in Organic Solvents:**


- Systematically test the solubility in a range of organic solvents with varying polarities.

Good starting choices include:

- Methanol (Polar, protic)
- Acetone (Polar, aprotic)
- Dichloromethane (Slightly polar)
- Toluene (Non-polar)

- Follow the same procedure as the water test, adding a known mass of solute to a known volume of solvent.

- Reporting Results:
 - Report solubility qualitatively (e.g., soluble, partially soluble, insoluble).
 - For a more quantitative measure, determine the concentration at which the compound is soluble (e.g., soluble at 10 mg/mL, or 1% w/v, as reported for methanol).

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Solubility Classification.

Conclusion

The physical properties of **2-Amino-4-methoxy-6-methylpyrimidine**, specifically its melting point of 156-158 °C and its defined solubility profile, are critical parameters for its use in research and development. The melting point serves as a reliable checkpoint for purity, while its solubility characteristics are fundamental to the design of formulations and the prediction of its biological activity. By employing the systematic and validated experimental protocols detailed in this guide, researchers and scientists can ensure the generation of accurate and reproducible data, thereby accelerating the path from discovery to application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-methoxy-6-methylpyrimidine | 7749-47-5 [amp.chemicalbook.com]
- 2. 2-Amino-4-methoxy-6-methylpyrimidine CAS#: 7749-47-5 [m.chemicalbook.com]
- 3. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical properties of 2-Amino-4-methoxy-6-methylpyrimidine (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269087#physical-properties-of-2-amino-4-methoxy-6-methylpyrimidine-melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com